4-Methoxy-3-(trifluoromethoxy)benzyl bromide

Lipophilicity QSAR Drug Design

4-Methoxy-3-(trifluoromethoxy)benzyl bromide (CAS 853771-92-3) is a substituted benzyl bromide featuring both an electron-donating methoxy (-OCH₃) group and an electron-withdrawing trifluoromethoxy (-OCF₃) group on the aromatic ring. This unique juxtaposition of opposing electronic effects creates a complex electronic environment that cannot be replicated by analogs possessing only one of these functionalities or different substitution patterns.

Molecular Formula C9H8BrF3O2
Molecular Weight 285.06 g/mol
CAS No. 853771-92-3
Cat. No. B1455958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(trifluoromethoxy)benzyl bromide
CAS853771-92-3
Molecular FormulaC9H8BrF3O2
Molecular Weight285.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CBr)OC(F)(F)F
InChIInChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)4-8(7)15-9(11,12)13/h2-4H,5H2,1H3
InChIKeyDGEYBNDTSCJDTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(trifluoromethoxy)benzyl bromide (CAS 853771-92-3): A Dual-Functionalized Benzyl Bromide Building Block for Fluorine-Containing Molecule Synthesis


4-Methoxy-3-(trifluoromethoxy)benzyl bromide (CAS 853771-92-3) is a substituted benzyl bromide featuring both an electron-donating methoxy (-OCH₃) group and an electron-withdrawing trifluoromethoxy (-OCF₃) group on the aromatic ring . This unique juxtaposition of opposing electronic effects creates a complex electronic environment that cannot be replicated by analogs possessing only one of these functionalities or different substitution patterns [1]. The compound serves as a versatile alkylating agent in organic synthesis, with the benzyl bromide moiety enabling efficient nucleophilic substitution and cross-coupling reactions for the introduction of the 4-methoxy-3-(trifluoromethoxy)benzyl pharmacophore into target molecules [2].

Why Generic Substitution of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide Is Scientifically Unjustified


The substitution pattern and dual functionality of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide are not interchangeable with simpler analogs. The trifluoromethoxy group imparts a Hansch-Leo hydrophobicity parameter (π) of +1.04, compared to -0.02 for a methoxy group and +0.88 for a trifluoromethyl group, fundamentally altering the lipophilicity, metabolic stability, and electronic properties of any derived molecule [1]. The specific ortho/para-directing and electronic effects of the 4-methoxy-3-trifluoromethoxy substitution pattern on the benzyl bromide core dictate distinct reactivity and selectivity in nucleophilic substitution and cross-coupling reactions that cannot be predicted or replicated by regioisomers or mono-functionalized analogs [2]. Simply substituting a generic benzyl bromide or a mono-substituted analog would result in a different chemical entity with altered physicochemical properties and biological performance, invalidating structure-activity relationships and potentially compromising synthetic outcomes [3].

Quantitative Evidence Guide: Direct Comparator Data for 4-Methoxy-3-(trifluoromethoxy)benzyl bromide


Lipophilicity (XLogP3) of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide Compared to Regioisomeric and Mono-Functionalized Analogs

The calculated lipophilicity (XLogP3) of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is 3.3 . This value is significantly higher than that of its regioisomer, 2-Methoxy-3-(trifluoromethoxy)benzyl bromide, which has a calculated XLogP3 of 2.8, indicating a 0.5 log unit difference in lipophilicity due solely to the change in substitution pattern . Furthermore, the XLogP3 of the target compound is substantially greater than that of its mono-methoxy analog, 3-(trifluoromethoxy)benzyl bromide (XLogP3 ≈ 2.1), and its alcohol derivative, 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol (XLogP3 = 1.8), demonstrating the additive effect of the methoxy group and the benzyl bromide moiety on overall hydrophobicity .

Lipophilicity QSAR Drug Design Physicochemical Properties

Polymerization Yield Comparison: 3- vs. 4-(Trifluoromethoxy)benzyl Bromide in Friedel-Crafts Polymerization

In a direct head-to-head study on the synthesis of fluorine-containing poly(arylenemethylene)s, the Friedel-Crafts polymerization of 3-(trifluoromethoxy)benzyl bromide (1b) using aluminum chloride as a catalyst produced polymer 2b in a 38% yield, whereas the polymerization of 4-(trifluoromethoxy)benzyl bromide (1c) under identical conditions produced polymer 2c in only a 16% yield [1]. This demonstrates that the substitution position of the trifluoromethoxy group on the benzyl bromide core has a profound impact on polymerization efficiency, with the 3-position being significantly more favorable than the 4-position. This finding underscores the importance of precise substitution patterns in designing monomers for advanced polymer synthesis. The thermal stability of the resulting polymers, as measured by TGA (temperature at 10% weight loss, T10), was 298 °C for polymer 2c (derived from 4-OCF₃ monomer), which is lower than that of a non-fluorinated analog (T10=397 °C), highlighting the complex interplay between fluorine content and thermal properties [2].

Polymer Chemistry Friedel-Crafts Polymerization Heat-Resistant Polymers Fluorinated Materials

Hydrophobicity Parameter (Hansch-Leo π) of Trifluoromethoxy (OCF₃) Compared to Methoxy (OCH₃) and Trifluoromethyl (CF₃) Groups

The Hansch-Leo hydrophobicity parameter (π) provides a quantitative measure of a substituent's contribution to a molecule's lipophilicity. The trifluoromethoxy (-OCF₃) group has a π value of +1.04, which is significantly higher than that of a methoxy (-OCH₃) group (π = -0.02) and even exceeds that of the commonly used trifluoromethyl (-CF₃) group (π = +0.88) [1]. This class-level inference indicates that the presence of the -OCF₃ group in 4-Methoxy-3-(trifluoromethoxy)benzyl bromide contributes substantially to the overall lipophilicity of the molecule, and consequently, to any derivative synthesized from it. The combination of a highly lipophilic -OCF₃ group (π = +1.04) with a slightly hydrophilic -OCH₃ group (π = -0.02) creates a unique, tunable lipophilic profile not achievable with mono-substituted or CF₃-containing analogs [2].

Medicinal Chemistry QSAR Lipophilicity Physicochemical Properties

Metabolic Stability of Trifluoromethoxy (OCF₃) vs. Methoxy (OCH₃) and Trifluoromethyl (CF₃) in Aliphatic Derivatives

A study on the physicochemical properties and microsomal stability of compounds bearing an aliphatic trifluoromethoxy group revealed that the OCF₃ group typically decreases metabolic stability compared to both CH₃O- and CF₃-substituted counterparts, except in specific N-alkoxy(sulfon)amide series . This class-level inference suggests that the OCF₃ group in 4-Methoxy-3-(trifluoromethoxy)benzyl bromide may confer different metabolic stability profiles to derived compounds compared to analogs containing only methoxy or trifluoromethyl groups. While the OCF₃ group generally increased lipophilicity compared to methoxy analogs, it had nearly the same effect on lipophilicity as CF₃-bearing compounds, indicating that the choice between OCF₃ and CF₃ should be guided by metabolic stability considerations rather than lipophilicity alone .

Metabolic Stability Microsomal Clearance Drug Metabolism ADME

Topological Polar Surface Area (tPSA) Comparison: 4-Methoxy-3-(trifluoromethoxy)benzyl bromide vs. Analogs

The topological polar surface area (tPSA) of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is calculated to be 18.5 Ų . This value is notably lower than that of its alcohol derivative, 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol (tPSA ≈ 29.5 Ų) , and is comparable to other halogenated benzyl derivatives. A tPSA below 20 Ų is highly favorable for passive membrane diffusion and blood-brain barrier penetration in drug design. The specific substitution pattern on the aromatic ring, with the polar methoxy and trifluoromethoxy groups in a 1,2,4-relationship, contributes to this relatively low tPSA, which is a key determinant of a molecule's ability to cross biological membranes [1].

tPSA Drug-likeness Membrane Permeability QSAR

Reactivity in Nucleophilic Trifluoromethoxylation: Benzyl Bromides as Substrates

A study on the reactivity of an Aryl-BIAN-ligated silver(I) trifluoromethoxide complex demonstrated that it could efficiently trifluoromethoxylate benzyl bromides to produce benzyl trifluoromethyl ethers in good to excellent yields [1]. This class-level inference supports the utility of benzyl bromide substrates like 4-Methoxy-3-(trifluoromethoxy)benzyl bromide in nucleophilic trifluoromethoxylation reactions, which are valuable for introducing the -OCF₃ group into molecules. The presence of the electron-donating methoxy group on the aromatic ring may further enhance the reactivity of the benzyl bromide toward nucleophilic attack by stabilizing the transition state [2]. This makes the target compound a potentially superior substrate for such transformations compared to benzyl bromides lacking electron-donating substituents.

Trifluoromethoxylation Nucleophilic Substitution Organofluorine Chemistry Synthetic Methodology

High-Value Application Scenarios for 4-Methoxy-3-(trifluoromethoxy)benzyl bromide Based on Quantitative Differentiation


Design of CNS-Penetrant Drug Candidates Requiring Optimized Lipophilicity and Membrane Permeability

Given its calculated XLogP3 of 3.3 and low tPSA of 18.5 Ų , 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is ideally suited as a building block for designing central nervous system (CNS) drug candidates. The combination of high lipophilicity (XLogP3 = 3.3) and low polar surface area (tPSA = 18.5 Ų) predicts favorable passive diffusion across the blood-brain barrier, a critical requirement for CNS therapeutics [1]. The significantly higher lipophilicity compared to regioisomers (XLogP3 = 2.8 for the 2-methoxy analog) and mono-functionalized analogs (XLogP3 ≈ 2.1 for 3-OCF₃ benzyl bromide) provides a distinct advantage in tuning the physicochemical properties of drug candidates for optimal brain penetration and target engagement.

Synthesis of Fluorine-Containing Polymers with Tailored Thermal and Dielectric Properties

The direct head-to-head polymerization study comparing 3- and 4-(trifluoromethoxy)benzyl bromide demonstrated that substitution position dramatically affects polymerization efficiency, with the 3-substituted isomer yielding 2.4 times more polymer (38% vs. 16%) under identical Friedel-Crafts conditions [2]. This finding highlights the critical importance of precise substitution patterns in monomer design for advanced polymer synthesis. The unique electronic environment created by the juxtaposition of methoxy and trifluoromethoxy groups in 4-Methoxy-3-(trifluoromethoxy)benzyl bromide can be exploited to synthesize novel poly(arylenemethylene)s and related materials with tailored thermal stability, dielectric properties, and chemical resistance for applications in high-performance electronics and aerospace industries [3].

Medicinal Chemistry Optimization of ADME Properties via Strategic OCF₃ Incorporation

The class-level evidence on the metabolic stability and lipophilicity of OCF₃-containing compounds provides a rational basis for using 4-Methoxy-3-(trifluoromethoxy)benzyl bromide in medicinal chemistry programs. The OCF₃ group typically decreases metabolic stability compared to CH₃O and CF₃ analogs, except in specific N-alkoxy(sulfon)amide series . This knowledge allows medicinal chemists to strategically incorporate the 4-methoxy-3-(trifluoromethoxy)benzyl moiety into drug candidates where either enhanced metabolic turnover is desired (e.g., to avoid accumulation) or where the specific structural context (e.g., N-alkoxy(sulfon)amide) mitigates this liability. The high lipophilicity (π = +1.04 for OCF₃) [4] can be leveraged to improve membrane permeability and target binding, while the presence of the methoxy group (π = -0.02) provides a tunable element for fine-tuning overall hydrophobicity [5].

Convergent Synthesis of Complex Organofluorine Molecules via Nucleophilic Trifluoromethoxylation

The demonstrated reactivity of benzyl bromides in nucleophilic trifluoromethoxylation reactions using silver(I) trifluoromethoxide complexes [6] positions 4-Methoxy-3-(trifluoromethoxy)benzyl bromide as a valuable substrate for the convergent synthesis of molecules containing multiple -OCF₃ groups. The presence of the electron-donating methoxy group may further enhance reactivity toward nucleophilic attack, potentially leading to improved yields and milder reaction conditions compared to unsubstituted benzyl bromides. This enables the efficient construction of complex organofluorine architectures that are challenging to access via traditional de novo synthesis, accelerating structure-activity relationship (SAR) studies and the development of fluorinated pharmaceuticals and agrochemicals [7].

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